molecular formula C10H8Cl2N2OS B2705134 N-(Cyanomethyl)-2-(3,4-dichlorophenyl)sulfanylacetamide CAS No. 1385423-88-0

N-(Cyanomethyl)-2-(3,4-dichlorophenyl)sulfanylacetamide

Cat. No. B2705134
CAS RN: 1385423-88-0
M. Wt: 275.15
InChI Key: VVLDDHPOZHCKJF-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(3,4-dichlorophenyl)sulfanylacetamide, commonly known as DCSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thioamide family and has a molecular formula of C11H8Cl2N2OS.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research efforts have been directed towards synthesizing various derivatives of N-substituted sulfanilamide, including structures related to N-(Cyanomethyl)-2-(3,4-dichlorophenyl)sulfanylacetamide, to evaluate their antibacterial properties. For instance, Siddiqui et al. (2014) explored the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This study highlights the compound's role in developing new antibacterial agents with moderate enzymatic inhibition potential S. Z. Siddiqui et al., 2014.

Characterization and Antimicrobial Studies

Another aspect of research has focused on the characterization and antimicrobial studies of N-substituted sulfanilamide derivatives. Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, analyzing their crystal structures, thermal properties, and evaluating their antibacterial and antifungal activities. Although the compounds displayed no significant antibacterial activity with certain modifications, the research contributes to understanding the structural-activity relationship of these compounds M. Lahtinen et al., 2014.

Vibrational Spectroscopic Signatures

The study by Jenepha Mary et al. (2022) on N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide, a compound with a similar structural framework, aimed to characterize its vibrational signatures and explore its antiviral potential. Through computational and spectroscopic analysis, the research provided insights into the compound's stability and potential interactions with viral proteins, offering a pathway for designing antiviral agents S. J. Jenepha Mary et al., 2022.

Antimicrobial and Enzymatic Inhibition Evaluation

Further, Nafeesa et al. (2017) synthesized derivatives of ethyl nipecotate, including N-substituted 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, assessing their antibacterial and anti-enzymatic potential. The study identified compounds exhibiting significant inhibition of gram-negative bacterial strains and low potential against lipoxygenase enzyme, highlighting the multifunctional therapeutic potential of these derivatives K. Nafeesa et al., 2017.

properties

IUPAC Name

N-(cyanomethyl)-2-(3,4-dichlorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-8-2-1-7(5-9(8)12)16-6-10(15)14-4-3-13/h1-2,5H,4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLDDHPOZHCKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC(=O)NCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(3,4-dichlorophenyl)sulfanylacetamide

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